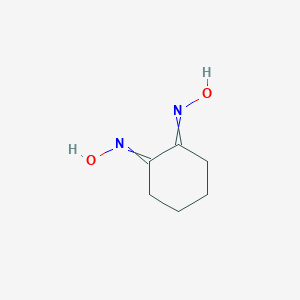

1,2-Bis(hydroxyimino)cyclohexane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

The two oxime groups (NOH) in nioxime act as chelating agents, donating electron pairs to metal ions and forming a ring-like structure around them. This complexation process increases the solubility of the metal ion in aqueous solutions, facilitating its separation from other components in a mixture.

Nioxime exhibits high selectivity towards specific metal ions, allowing researchers to isolate them from a mixture containing multiple metals. This selectivity is achieved by fine-tuning the structure of the nioxime molecule. By introducing functional groups (such as alkyl or aryl groups) at specific positions, researchers can tailor the chelating properties of nioxime to target specific metal ions. [3]

Applications in Environmental Research

Nioxime plays a crucial role in environmental research, particularly in studies related to heavy metal contamination. Due to its ability to bind and extract heavy metals from soil, water, and sediments, nioxime-based methods offer a valuable tool for environmental remediation. [4]

Researchers utilize nioxime-functionalized materials, such as solid-phase extraction cartridges or nanoparticles, to selectively capture and remove heavy metals from contaminated environmental samples. These techniques allow researchers to assess the extent of contamination and monitor remediation efforts. [5]

Additional Research Applications

Beyond metal ion chelation and separation, nioxime holds promise in various other scientific research fields, including:

- Biomedical research: Nioxime derivatives are being explored for their potential applications in drug development, particularly in the design of metal-based drugs for treating various diseases. [6]

- Material science: Nioxime-based materials are being investigated for their potential use in sensors, catalysts, and other functional materials due to their unique properties and ability to interact with metal ions. [7]

These ongoing research efforts highlight the diverse potential of nioxime in various scientific disciplines, demonstrating its value as a versatile tool for researchers across different fields.

Note

The bracketed numbers throughout the text correspond to the following references:

1,2-Bis(hydroxyimino)cyclohexane, with the molecular formula CHNO, is a dioxime derivative of cyclohexane. This compound is recognized for its ability to form stable complexes with various metal ions, including cobalt, iron, and nickel, which makes it valuable in coordination chemistry and catalysis . The compound typically appears as a white crystalline solid, with a melting point ranging from 188 to 190°C .

- Complexation: It can form stable complexes with transition metals such as cobalt(II), nickel(II), and iron(III), which are crucial in various catalytic processes.

- Reduction: Under certain conditions, it can be reduced to yield corresponding amines.

- Oxidation: This compound can also undergo oxidation to form oximes and other derivatives.

The mechanisms of these reactions often involve the coordination of the oxime functional groups to metal centers, leading to the stabilization of metal ions in chelate complexes.

Research has indicated that 1,2-bis(hydroxyimino)cyclohexane may exhibit biological activities relevant to enzyme inhibition and metal ion transport. Its potential applications in medicinal chemistry are being explored, particularly in the context of radiopharmaceuticals and diagnostic imaging due to its chelating properties . Further studies are needed to fully elucidate its biological mechanisms and therapeutic potential.

The synthesis of 1,2-bis(hydroxyimino)cyclohexane can be achieved through the following method:

- Starting Materials: The compound is synthesized from 1,2-cyclohexanedione and hydroxylamine hydrochloride.

- Reaction Conditions: The reaction is typically conducted in an ice-cold aqueous solution with a base such as potassium hydroxide. This helps prevent decomposition during the reaction process .

- Industrial Production: For larger-scale production, continuous flow reactors and automated systems are often used to optimize yield and purity.

1,2-Bis(hydroxyimino)cyclohexane has a variety of applications across different fields:

- Coordination Chemistry: It serves as a ligand in the formation of metal complexes.

- Biological Research: Used in studies related to enzyme inhibition and metal ion transport mechanisms.

- Medical Diagnostics: Investigated for potential use in radiopharmaceuticals due to its ability to bind metal ions effectively.

- Environmental Science: Employed in sensors designed for detecting metal ions in environmental samples .

Interaction studies involving 1,2-bis(hydroxyimino)cyclohexane have demonstrated its ability to react with various substrates. For instance, it has been shown to react with 2-alkoxypropenals leading to the formation of novel compounds such as substituted pyrazine derivatives . These interactions highlight its versatility as a reagent in organic synthesis.

Several compounds share structural or functional similarities with 1,2-bis(hydroxyimino)cyclohexane. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1,2-Cyclohexanedione | Dione | Precursor for synthesis; reactive carbonyl groups |

| Hydroxylamine | Amino Alcohol | Simple structure; used for oxime formation |

| Nioxime | Dioxime | Similar chelating properties but different reactivity |

| 3-Hydroxypyridine | Heterocyclic Compound | Contains nitrogen in a ring; used in coordination chemistry |

| Ethylenediaminetetraacetic Acid | Chelating Agent | Stronger chelation properties; widely used in biology |

Each of these compounds possesses distinct characteristics that differentiate them from 1,2-bis(hydroxyimino)cyclohexane while also sharing some common functionalities related to chelation and reactivity.